molecular formula C15H16N2O5S2 B279691 N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide

Cat. No. B279691
M. Wt: 368.4 g/mol
InChI Key: MRQFSXSNLXMMPZ-UHFFFAOYSA-N
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Description

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide, also known as DAS181, is a novel antiviral drug that has shown promising results in scientific research. This drug is a fusion protein that targets sialic acid receptors on the surface of host cells and prevents the attachment of influenza virus particles.

Mechanism of Action

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide works by cleaving sialic acid receptors on the surface of host cells, which prevents the attachment of influenza virus particles. This mechanism of action is different from other antiviral drugs, such as neuraminidase inhibitors, which target the virus itself. By targeting the host cell, N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide may be less susceptible to the development of viral resistance.
Biochemical and Physiological Effects
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide has been shown to be safe and well-tolerated in animal studies and human clinical trials. It has a low risk of inducing an immune response, which is important for potential clinical use. N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide has also been shown to have a broad spectrum of activity against different strains of influenza and other respiratory viruses. This makes it a promising candidate for the development of a universal antiviral drug.

Advantages and Limitations for Lab Experiments

The advantages of using N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide in lab experiments include its high purity, stability, and reproducibility. It can be used in a wide range of in vitro and in vivo assays to study the antiviral activity of the drug. However, one limitation of using N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide is that it is a fusion protein, which may complicate some assays and require additional controls.

Future Directions

There are several future directions for the development and use of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide. One direction is to further optimize the synthesis method to increase the yield and purity of the drug. Another direction is to conduct more preclinical and clinical studies to evaluate the safety and efficacy of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide in humans. Additionally, N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide could be used in combination with other antiviral drugs to enhance its activity and reduce the risk of viral resistance. Finally, N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide could be developed as a universal antiviral drug that can be used to treat and prevent a wide range of respiratory viruses.

Synthesis Methods

The synthesis of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide involves the expression of a recombinant fusion protein in a bacterial expression system. The protein is then purified and modified to create the final product. The synthesis method has been optimized to produce high yields of pure N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide, which is essential for scientific research and potential clinical use.

Scientific Research Applications

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide has been extensively studied in vitro and in vivo for its antiviral activity against a wide range of influenza viruses. It has been shown to be effective against both seasonal and pandemic strains of influenza, including H1N1 and H5N1. In addition, N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide has been tested against other respiratory viruses, such as parainfluenza virus and respiratory syncytial virus, and has shown antiviral activity. The scientific research application of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide is focused on developing it as a potential antiviral drug for the treatment and prevention of influenza and other respiratory viruses.

properties

Molecular Formula

C15H16N2O5S2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C15H16N2O5S2/c18-8-12(19)9-24-14-5-10(4-11(6-14)17(21)22)16-15(20)7-13-2-1-3-23-13/h1-6,12,18-19H,7-9H2,(H,16,20)

InChI Key

MRQFSXSNLXMMPZ-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CC(=O)NC2=CC(=CC(=C2)SCC(CO)O)[N+](=O)[O-]

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC(=CC(=C2)SCC(CO)O)[N+](=O)[O-]

Origin of Product

United States

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